2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with the molecular formula C13H19BrN2O4 It is characterized by the presence of a bromopyridine moiety, an amino group, and a methoxyethoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromopyridine, 2-(2-methoxyethoxy)ethanol, and 2-amino-3-bromopropanoic acid.
Esterification: The 2-(2-methoxyethoxy)ethanol is reacted with 2-amino-3-bromopropanoic acid under acidic conditions to form the ester linkage.
Coupling Reaction: The resulting ester is then coupled with 6-bromopyridine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain receptors or enzymes, modulating their activity. The amino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethoxy)ethylamine: A related compound with similar functional groups but lacking the bromopyridine moiety.
2-(2-methoxyethoxy)ethyl acetate: Another related compound with an acetate group instead of the amino and bromopyridine groups.
Uniqueness
2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
2378501-83-6 |
---|---|
Molecular Formula |
C13H19BrN2O4 |
Molecular Weight |
347.2 |
Purity |
95 |
Origin of Product |
United States |
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